Methylcyclohexyl laurate
Description
Contextualization within Ester Chemistry and Cycloalkane Derivatives
Methylcyclohexyl laurate is chemically classified as an ester. Esters are a significant class of organic compounds derived from the reaction of a carboxylic acid with an alcohol. In the case of this compound, its structure arises from the esterification of lauric acid, a saturated fatty acid with a 12-carbon chain, and methylcyclohexanol, a cyclic alcohol. The resulting molecule, with the chemical formula C₁₉H₃₆O₂, incorporates both a linear alkyl chain and a cyclic alkane moiety. ontosight.ai
The presence of the methylcyclohexyl group places this compound within the family of cycloalkane derivatives. Cycloalkanes are saturated hydrocarbons featuring a ring of carbon atoms. ontosight.aichemicalbook.com These cyclic structures are fundamental in organic chemistry, with derivatives found in numerous natural products and synthetic compounds. nist.gov The properties of cycloalkane derivatives, such as stability and conformation, are influenced by the ring size and any functional groups attached. researchgate.net The combination of the long, fatty acid-derived chain and the bulky, cyclic alcohol-derived group in this compound gives it distinct physicochemical properties compared to simpler, straight-chain esters.
The synthesis of esters like this compound typically involves direct esterification, often catalyzed by an acid. For the closely related compound, methyl laurate, synthesis is achieved by reacting lauric acid with methanol (B129727) in the presence of catalysts like sulfuric acid or specialized ionic liquids. chemicalbook.comresearchgate.netjocpr.com This process involves the formation of an ester bond with the elimination of water. While specific synthesis routes for this compound are not extensively detailed in the surveyed literature, the general principles of esterification would apply, using lauric acid and methylcyclohexanol as reactants.
Significance and Scope of Academic Inquiry into this compound
Academic and industrial inquiry into this compound has primarily focused on its application-oriented properties rather than on fundamental chemical studies. The compound is recognized for its utility in several industrial sectors. ontosight.ai
The main area of investigation revolves around its function in the cosmetics and personal care industry. Research in this field has identified this compound as an effective emollient, valued for its ability to soften and moisturize the skin. ontosight.ai Its molecular structure allows it to improve skin texture and elasticity. Consequently, it is a component in formulations for products such as creams, lotions, and soaps. ontosight.ai
Further industrial applications include its use as a lubricant and in the manufacturing of plastics and synthetic fibers, where it can act as a plasticizer or texturizer. ontosight.ai Its chemical stability, low viscosity, and high boiling point are key properties explored for these uses. ontosight.ai The scope of research is therefore largely centered on characterizing these physical and chemical properties to optimize its performance in various formulations. While it is considered a valuable industrial chemical, extensive academic research detailing its reaction mechanisms, spectroscopic analysis, or novel applications is not prominent in the available scientific literature.
Chemical and Physical Properties
Specific, detailed physicochemical data for this compound is limited in publicly available literature. However, it is generally characterized as a colorless and odorless liquid with a high boiling point and low viscosity. ontosight.ai
For illustrative purposes, the properties of the closely related compound, Methyl Laurate , are provided below. It is important to note that these values are not for this compound itself and the presence of the methylcyclohexyl group would alter these properties.
General Properties of this compound
| Property | Value |
|---|---|
| Appearance | Colorless, odorless liquid ontosight.ai |
Physicochemical Properties of Methyl Laurate (CAS: 111-82-0)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₃H₂₆O₂ | chemicalbook.comsigmaaldrich.com |
| Molecular Weight | 214.34 g/mol | sigmaaldrich.comnih.gov |
| Melting Point | 4-5 °C | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 262 °C at 766 mmHg | chemicalbook.comsigmaaldrich.com |
| Density | 0.87 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.431 - 1.432 | chemicalbook.comsigmaaldrich.com |
| Water Solubility | Insoluble (0.00759 g/L at 25 °C) | sigmaaldrich.com |
Table of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₉H₃₆O₂ |
| Lauric Acid | C₁₂H₂₄O₂ |
| Methylcyclohexanol | C₇H₁₄O |
| Methyl Laurate | C₁₃H₂₆O₂ |
| Methanol | CH₄O |
Structure
3D Structure
Properties
CAS No. |
74411-09-9 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
cyclohexylmethyl dodecanoate |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-13-16-19(20)21-17-18-14-11-10-12-15-18/h18H,2-17H2,1H3 |
InChI Key |
VHTNBSNRTWIBSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1CCCCC1 |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Investigations of Methylcyclohexyl Laurate
Esterification Reaction Design for Methylcyclohexyl Laurate
The formation of the ester bond between the carboxyl group of lauric acid and the hydroxyl group of methylcyclohexanol can be achieved through several strategic approaches.
The most conventional route to this compound is through direct esterification, commonly known as Fischer-Speier esterification. This equilibrium reaction involves the direct condensation of lauric acid with methylcyclohexanol in the presence of an acid catalyst. masterorganicchemistry.com
The reaction mechanism is initiated by the protonation of the carbonyl oxygen of lauric acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl oxygen of methylcyclohexanol. youtube.com This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking alcohol moiety to one of the original hydroxyl groups, converting it into a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, this compound. masterorganicchemistry.comyoutube.com
To drive the equilibrium towards the product side and achieve high yields, the water formed during the reaction is typically removed continuously, often by azeotropic distillation using a Dean-Stark apparatus. The use of an excess of one reactant, usually the less expensive alcohol, can also shift the equilibrium forward. masterorganicchemistry.com The reaction is influenced by steric hindrance; the secondary nature of the hydroxyl group in methylcyclohexanol and its bulky cyclohexyl ring may slow the reaction rate compared to esterification with a small primary alcohol like methanol (B129727). mdpi.com
Transesterification is an alternative pathway that involves converting a precursor ester of lauric acid into this compound by exchanging the alcohol moiety. masterorganicchemistry.com This method can be catalyzed by either acids or bases. A common precursor for this reaction would be a simple alkyl ester, such as methyl laurate, due to its ready availability.
The reaction involves heating a mixture of methyl laurate, methylcyclohexanol, and a suitable catalyst.
Acid-Catalyzed Transesterification: The mechanism is similar to direct esterification, involving protonation of the carbonyl group of the starting ester (methyl laurate) to activate it for nucleophilic attack by methylcyclohexanol. masterorganicchemistry.com
Base-Catalyzed Transesterification: This route typically uses a strong base, such as an alkoxide corresponding to the desired alcohol (e.g., sodium methylcyclohexanolate), to act as the nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comgoogle.com
Another transesterification approach uses vinyl laurate as the acyl donor. The reaction with methylcyclohexanol can be catalyzed by certain ionic liquids or enzymes, offering a pathway that avoids the formation of water and can proceed under mild conditions. rsc.org
Catalytic Systems for this compound Synthesis
The choice of catalyst is critical for optimizing the rate and yield of esterification. Catalysts are broadly classified as homogeneous or heterogeneous.
Homogeneous catalysts dissolve in the reaction medium, providing excellent contact with the reactants. youtube.com For the synthesis of this compound, common homogeneous catalysts include strong mineral acids and organosulfonic acids.
Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are widely used due to their strong acidity and low cost. masterorganicchemistry.comanalis.com.my They effectively protonate the carboxylic acid, initiating the catalytic cycle. youtube.com However, their use can lead to challenges in separation from the product, potential for side reactions like dehydration of the alcohol, and corrosion of equipment. jocpr.com
Metal Salts: Lewis acidic metal salts, such as ferric chloride hexahydrate (FeCl₃·6H₂O), have been shown to be effective catalysts for the esterification of long-chain fatty acids with bulky alcohols. acs.org The catalytic activity is proposed to stem from the activation of the carboxylic acid through ligand exchange, followed by the addition of the alcohol. acs.org
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product mixture by simple filtration, which facilitates catalyst recycling and simplifies product purification. mdpi.com
For a reaction like the synthesis of this compound, several types of solid acid catalysts are applicable:
Acid-Activated Clays: Montmorillonite clays, such as KSF/0, are effective solid acid catalysts for the esterification of fatty acids. mdpi.com Their performance is linked to their acidic sites and large surface area. Operating in a semi-continuous reactor where water is continuously removed allows for high conversion rates even with secondary alcohols. mdpi.com
Sulfonated Carbon Catalysts: Materials like SO₃H-carbon, derived from the sulfonation of carbonaceous precursors, are highly efficient for esterifying long-chain fatty acids with long-chain alcohols. ajgreenchem.com These catalysts demonstrate excellent yields under solvent-free conditions and are noted for their stability and reusability. ajgreenchem.com
| Catalyst | Reactants | Reaction Conditions | Yield/Conversion | Source |
|---|---|---|---|---|
| Montmorillonite KSF/0 | Stearic Acid + 2-Butanol | 150°C, 0.1 w/w catalyst | ~60% Yield | mdpi.com |
| SO₃H-Carbon (glycerol-based) | Palmitic Acid + Cetyl Alcohol | 90°C, 20 wt.% catalyst, 6h, solvent-free | 98% Conversion | ajgreenchem.com |
| Sulfonated Zirconia | Lauric Acid + Methanol | 12h (conventional) or 30 min (microwave) | >80% Conversion | researchgate.net |
Green chemistry principles encourage the use of catalysts that are efficient, recyclable, and environmentally benign. Solid acid catalysts, as discussed above, are a cornerstone of this approach due to their reusability and reduction of corrosive waste streams. nih.govnih.gov
Ionic liquids (ILs) have emerged as another important class of green catalysts. ILs are salts with low melting points that can act as both solvents and catalysts. For the esterification of lauric acid, Brønsted acidic ionic liquids have shown significant promise. analis.com.myjocpr.comresearchgate.net
Acidic Ionic Liquids: Imidazolium or pyrrolidonium-based ILs containing a hydrogen sulfate (B86663) ([HSO₄]⁻) anion can effectively catalyze the esterification of lauric acid. jocpr.comresearchgate.net These catalysts can be designed to be biphasic with the product, allowing for simple decantation and recycling. analis.com.my Studies on the esterification of lauric acid with methanol have shown that optimizing the catalyst dosage, temperature, and reactant molar ratio can lead to yields exceeding 95%. researchgate.net These findings provide a strong basis for their application in the synthesis of this compound.
| Catalyst | Molar Ratio (MeOH:Acid) | Temp (°C) | Time (h) | Yield/Conversion | Source |
|---|---|---|---|---|---|
| [Hnmp]HSO₄ | 6:1 | 70°C | 2 | 97.4% Yield | jocpr.com |
| [C₃SO₃Hnhp]HSO₄ | 9:1 | 70°C | 1 | 95.3% Conversion | researchgate.net |
| BMI.NTf₂(H₂SO₄) | Not Specified | 70°C | 2 | >85% Conversion | analis.com.my |
Reaction Kinetics and Mechanistic Elucidation in this compound Formation
The formation of this compound from lauric acid and methylcyclohexanol is a reversible esterification reaction. The rate and efficiency of this reaction are influenced by several factors, including temperature, catalyst type and concentration, and the molar ratio of reactants.
While specific kinetic models for the synthesis of this compound are not extensively detailed in publicly available literature, the principles of esterification kinetics for similar fatty acids provide a strong framework for understanding this reaction. The esterification of a carboxylic acid with an alcohol is typically modeled as a second-order reaction, particularly in the presence of an acid catalyst.
A general rate equation for the second-order esterification of lauric acid (LA) with methylcyclohexanol (MCH) can be expressed as:
Rate = k[LA][MCH]
Where:
k is the rate constant.
[LA] is the concentration of lauric acid.
[MCH] is the concentration of methylcyclohexanol.
To determine the rate constant (k) and the activation energy (Ea) for the formation of this compound, a series of experiments would be conducted at various temperatures. By measuring the concentration of reactants or products at different time intervals, the rate constant can be calculated. The Arrhenius equation can then be used to determine the activation energy, which provides insight into the temperature sensitivity of the reaction.
A study on the synthesis of methyl laurate using an ionic liquid catalyst found the esterification to be a second-order reaction with an activation energy of 68.45 kJ mol⁻¹. google.com Another study on lauric acid esterification with methanol catalyzed by a solid acid nanocatalyst assumed pseudo-first-order kinetics and calculated an activation energy of 35.2 kJ/mol. nih.gov These values, while not specific to this compound, provide a likely range for the activation energy of this type of esterification.
Table 1: Illustrative Kinetic Parameters for Lauric Acid Esterification
| Catalyst Type | Alcohol | Reaction Order | Activation Energy (Ea) |
| Ionic Liquid [Hnmp]HSO₄ | Methanol | Second-order | 68.45 kJ mol⁻¹ google.com |
| Ag₁(NH₄)₂PW₁₂O₄₀/UiO-66 | Methanol | Pseudo-first-order | 35.2 kJ/mol nih.gov |
This table presents data from related esterification reactions to illustrate typical kinetic parameters.
The synthesis of this compound via Fischer esterification proceeds through a well-established nucleophilic acyl substitution mechanism, especially under acidic catalysis. The reaction mechanism involves several key steps:
Protonation of the Carbonyl Oxygen: The carboxylic acid (lauric acid) is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by the Alcohol: The alcohol (methylcyclohexanol) acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.
Advanced Purification and Yield Optimization Strategies
To achieve high purity and maximize the yield of this compound, several advanced strategies can be employed during and after the synthesis.
Yield Optimization:
The esterification of lauric acid with methylcyclohexanol is a reversible reaction. To drive the equilibrium towards the product side and maximize the yield, several techniques can be utilized:
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, likely methylcyclohexanol), can shift the equilibrium to favor the formation of the ester. masterorganicchemistry.com Studies on lauric acid esterification have shown that increasing the molar ratio of alcohol to acid significantly improves conversion. nih.gov
Removal of Water: The continuous removal of water, a byproduct of the reaction, is a highly effective method to drive the reaction to completion. masterorganicchemistry.com This can be achieved through several methods:
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) allows for the continuous removal of water from the reaction mixture. masterorganicchemistry.com
Dehydrating Agents: Adding a dehydrating agent to the reaction mixture can sequester the water as it is formed. google.com
Catalyst Optimization: The choice and concentration of the catalyst are critical. Both homogeneous catalysts like sulfuric acid and heterogeneous solid acid catalysts can be used. Optimizing the catalyst loading can maximize the reaction rate while minimizing side reactions and purification challenges. nih.gov
Table 2: Strategies for Yield Optimization in Esterification
| Strategy | Description |
| Excess Reactant | Using a molar excess of one reactant (e.g., methylcyclohexanol) to shift the reaction equilibrium. masterorganicchemistry.com |
| Water Removal | Continuously removing the water byproduct via azeotropic distillation or dehydrating agents to prevent the reverse reaction. google.commasterorganicchemistry.com |
| Catalyst Optimization | Selecting an appropriate catalyst and optimizing its concentration to enhance the reaction rate. nih.gov |
Purification Techniques:
After the reaction is complete, the crude product mixture contains the desired ester, unreacted starting materials, the catalyst, and byproducts. Several purification techniques can be employed to isolate this compound in high purity:
Distillation: Given that this compound is likely to have a significantly higher boiling point than the reactants, vacuum distillation is a common and effective method for purification. google.com
Liquid-Liquid Extraction: The crude product can be washed with water to remove any water-soluble impurities, such as the acid catalyst and excess alcohol. A subsequent wash with a mild base solution (e.g., sodium bicarbonate) can remove any remaining unreacted lauric acid.
Chromatography: For very high purity requirements, chromatographic techniques can be used.
Solid-Phase Extraction (SPE): SPE can be used for a preliminary cleanup of the product. nih.gov
Thin-Layer Chromatography (TLC): TLC can be used for small-scale purification and to monitor the purity of the product. gerli.com
Column Chromatography: For larger scale purification, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can effectively separate the ester from impurities.
The choice of purification method will depend on the scale of the synthesis and the desired final purity of the this compound.
Advanced Analytical Methodologies for Methylcyclohexyl Laurate Characterization
Chromatographic Separation Techniques
Chromatographic techniques are paramount for the separation of methylcyclohexyl laurate from complex mixtures and for the assessment of its purity. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography (GC) for Purity Assessment and Component Separation
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is widely used for purity assessment and to separate isomers and other closely related compounds. In GC, the sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas.
Purity Assessment: The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis. For instance, a reference substance for a similar compound, methyl laurate, is assayed at ≥99.0% purity using GC, highlighting the technique's capability for high-purity determinations. sigmaaldrich.comsigmaaldrich.com
Component Separation: this compound possesses several isomers due to the stereochemistry of the methylcyclohexyl group (cis/trans isomers at various positions) and the potential for branched-chain isomers in the laurate moiety. High-resolution capillary GC columns, often with polar stationary phases, are effective in separating these isomers. The retention time of each isomer is dependent on its volatility and interaction with the stationary phase. GC coupled with mass spectrometry (GC-MS) is particularly valuable as it provides not only separation but also mass spectra for each component, aiding in their identification. nih.govactascientific.comresearchgate.netresearchgate.net The analysis of long-chain esters by GC-MS shows a clear correlation between the number of carbons and their retention times, a principle that applies to the separation of this compound from other esters. researchgate.net
Typical GC Parameters for Ester Analysis:
| Parameter | Value |
| Column | Capillary column (e.g., DB-WAX, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp 100 °C, ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table presents typical parameters for the GC analysis of esters and may be adapted for this compound.
Liquid Chromatography (LC) for Complex Mixture Analysis
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC is a common approach.
In complex matrices, such as cosmetic formulations or industrial lubricants, LC is instrumental in separating this compound from other components. A C18 column is frequently used as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comedpsciences.orgresearchgate.net Detection can be achieved using a UV detector if the analyte or its derivatives absorb UV light, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (MS). sielc.com The analysis of lauric acid and its derivatives has been successfully demonstrated using HPLC with various detection methods. sielc.comedpsciences.orgijert.org
Example of an HPLC Method for Fatty Acid Ester Analysis:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detector | UV (at 205 nm for esters) or ELSD/MS |
| Column Temperature | 30-40 °C |
This table provides a general HPLC method for fatty acid esters that can serve as a starting point for the analysis of this compound.
Thin-Layer Chromatography (TLC) for Qualitative Analysis and Screening
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative analysis and screening of compounds. It can be employed to quickly check the purity of a this compound sample or to monitor the progress of a reaction in which it is involved.
In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase). The separation is based on the differential adsorption of the components onto the stationary phase. The results are visualized as spots, and the retention factor (Rf) value for each spot can be calculated. While primarily qualitative, TLC can provide semi-quantitative information by comparing the size and intensity of the spots.
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound. These methods are based on the interaction of electromagnetic radiation with the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments. For this compound, specific signals would be expected for the protons of the methyl group on the cyclohexane (B81311) ring, the methine proton to which the ester group is attached, the various methylene (B1212753) protons of the cyclohexane ring, and the protons of the long laurate chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate signals would be observed for the carbonyl carbon of the ester group, the carbon of the methyl group on the ring, the carbon attached to the oxygen of the ester, the various carbons of the cyclohexane ring, and the carbons of the laurate chain. docbrown.infooregonstate.eduspectrabase.comchemicalbook.comchemicalbook.comchegg.com The chemical shifts of these carbons are indicative of their electronic environment.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170-175 |
| CH-O (cyclohexyl) | 70-80 |
| CH₂ (laurate chain, α to C=O) | 30-40 |
| CH₂ (cyclohexyl ring) | 20-40 |
| CH₃ (methyl on cyclohexyl) | ~20 |
| CH₂ (laurate chain) | 20-35 |
| CH₃ (laurate chain) | ~14 |
This table presents predicted chemical shifts based on typical values for similar ester and cyclohexyl compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy is particularly useful for identifying the functional groups present in this compound. The most prominent absorption band in the IR spectrum of an ester is the C=O stretching vibration of the carbonyl group, which typically appears in the region of 1735-1750 cm⁻¹. Other characteristic absorptions include the C-O stretching vibrations of the ester linkage in the 1000-1300 cm⁻¹ region, and the C-H stretching and bending vibrations of the alkyl and cycloalkyl groups. The IR spectrum of a related compound, cyclohexyl acetate, shows a strong C=O stretch at around 1730 cm⁻¹ and C-O stretches between 1240 and 1040 cm⁻¹. nist.gov Similarly, the spectrum for cyclohexyl formate (B1220265) exhibits a strong carbonyl peak. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the carbonyl stretch is also visible in the Raman spectrum, it is often weaker than in the IR spectrum. cdnsciencepub.comresearchgate.netresearchgate.netstle.org Conversely, the C-C skeletal vibrations and C-H stretching modes of the polymethylene chain and the cyclohexane ring often give rise to strong Raman signals. cdnsciencepub.comresearchgate.netstle.org The analysis of the Raman spectra of various laurate esters has shown characteristic bands related to the C-C stretching in the 1000-1200 cm⁻¹ region, which can provide information about the conformation of the alkyl chain. researchgate.net
Characteristic Vibrational Frequencies for this compound:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C=O Stretch (Ester) | 1735-1750 (Strong) | 1735-1750 (Moderate) |
| C-O Stretch (Ester) | 1000-1300 (Strong) | Variable |
| C-H Stretch (Alkyl/Cycloalkyl) | 2850-3000 (Strong) | 2850-3000 (Strong) |
| CH₂ Bend (Scissoring) | ~1465 (Moderate) | ~1465 (Moderate) |
This table summarizes the expected key vibrational frequencies for this compound based on data for similar compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) stands as a cornerstone analytical technique for the elucidation of the molecular weight and structural characteristics of this compound. When subjected to mass spectrometric analysis, the compound's molecular ion (M+) and characteristic fragment ions provide a detailed fingerprint, enabling its unequivocal identification and structural confirmation.
Upon ionization, typically through electron ionization (EI), the this compound molecule undergoes fragmentation at its most labile bonds. The resulting mass spectrum is a graphical representation of the relative abundance of these fragments as a function of their mass-to-charge ratio (m/z). Analysis of these fragmentation patterns allows for a systematic reconstruction of the molecule's structure.
The fragmentation of esters in mass spectrometry is a well-understood process. chemguide.co.uk Key fragmentation pathways for esters include cleavage of the bond alpha to the carbonyl group, leading to the formation of an acylium ion, and cleavage of the bond between the carbonyl carbon and the oxygen of the alkoxy group. Additionally, rearrangements such as the McLafferty rearrangement can occur in longer-chain esters. libretexts.org
Based on these principles and the analysis of related compounds, the predicted mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Key fragment ions would likely arise from:
Cleavage of the laurate chain: This would produce a series of fragment ions separated by 14 mass units (corresponding to a CH₂ group), which is characteristic of long-chain alkyl compounds. libretexts.org
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a peak at M-31.
Formation of the cyclohexyl cation or related fragments: Cleavage of the ester bond could lead to the formation of ions containing the methylcyclohexyl moiety.
McLafferty rearrangement: This could lead to the formation of a characteristic fragment ion.
The precise m/z values of these fragments would allow for the definitive identification of the lauric acid and methylcyclohexyl components of the molecule.
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Predicted Fragment Ion | Description |
| [M]+ | Molecular Ion |
| [M-31]+ | Loss of the methoxy group |
| [C₁₂H₂₃O]+ | Acylium ion from the laurate chain |
| [C₇H₁₃]+ | Methylcyclohexyl cation |
This table represents a prediction based on established fragmentation patterns of similar molecules and is not based on experimentally observed data for this compound.
Integration of Hybrid Analytical Techniques for Comprehensive Analysis
For a truly comprehensive characterization of this compound, particularly within complex matrices, the integration of hybrid analytical techniques is indispensable. The coupling of high-resolution separation techniques with mass spectrometry provides a powerful analytical platform capable of resolving and identifying the target analyte with exceptional sensitivity and selectivity.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely employed hybrid technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs). nih.govnih.gov In a typical GC-MS workflow for this compound analysis, the sample would first be subjected to gas chromatography. The GC column, chosen based on the polarity of the analyte, separates this compound from other components in the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum for each component. This allows for the positive identification of this compound even in the presence of co-eluting compounds. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), offers another powerful approach, especially for less volatile or thermally labile compounds. nih.govnih.gov While this compound is amenable to GC-MS, LC-MS can provide complementary information and is particularly useful for analyzing complex lipid mixtures without the need for derivatization. shimadzu.comchromatographyonline.com In an LC-MS/MS analysis, the sample is first separated by liquid chromatography. The eluent is then introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the molecular ion of this compound is selected. This ion is then subjected to collision-induced dissociation (CID) to generate fragment ions, which are analyzed in the second stage of mass analysis (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a highly specific and sensitive method for quantifying the target analyte. chromatographyonline.commdpi.com
The integration of these hybrid techniques, often in a complementary fashion, allows for a multi-faceted and in-depth analysis of this compound. GC-MS provides excellent separation and structural information for the volatile ester, while LC-MS/MS offers high sensitivity and specificity, particularly for quantification in complex biological or industrial samples. The data obtained from these integrated approaches provides a high level of confidence in both the qualitative and quantitative analysis of this compound.
Table 2: Comparison of Hybrid Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages for this compound Analysis | Considerations |
| GC-MS | Separation by gas chromatography followed by mass spectrometric detection. nih.gov | Excellent separation of volatile compounds, provides detailed fragmentation patterns for structural elucidation. researchgate.net | Requires the analyte to be volatile and thermally stable. |
| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometric detection. nih.gov | High sensitivity and selectivity, suitable for complex matrices, can be used for non-volatile compounds. shimadzu.comchromatographyonline.com | Fragmentation may be less extensive than in EI-GC-MS. |
Applications of Methylcyclohexyl Laurate in Advanced Chemical Systems and Materials Science
Integration into Advanced Coatings and Textile Processing
Methylcyclohexyl laurate, a compound characterized by its C₁₉H₃₆O₂ formula, is utilized in various industrial processes, including the production of plastics and synthetic fibers. ontosight.ai Its distinct molecular structure, which combines a cyclic alkyl group (methylcyclohexyl) and a long-chain fatty acid ester (laurate), suggests its potential as a multifunctional additive in advanced material systems. While direct research on this compound is specific, its utility can be inferred from studies on related cycloaliphatic and laurate esters in coatings and textiles. Its function can range from a plasticizer and texturizer to a solvent and rheology modifier. ontosight.aispecialchem.com
In the realm of polymer science, the integration of cycloaliphatic structures into polyester (B1180765) resins has been shown to significantly enhance the performance of coatings, particularly for demanding applications like automotive pre-coated metals. researchgate.net The presence of a cyclohexyl ring, such as the one in this compound, can impart greater flexibility and softness to the coating. Research on polyesters synthesized with 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), a cycloaliphatic monomer, demonstrates that increasing the content of this structure leads to a lower storage modulus and a shift in glass transition temperatures to lower values. researchgate.net This indicates reduced stiffness and improved elasticity compared to aromatic structures. researchgate.net
These characteristics are crucial for applications requiring high formability and resistance to mechanical stress, such as stone-chip impacts on vehicles. researchgate.net The incorporation of cycloaliphatic structures provides better impact resistance by enhancing the coating's ability to deform without fracturing. researchgate.net
Table 1: Viscoelastic and Mechanical Properties of Polyester Coatings with Varying Cycloaliphatic Content
| Resin Code | 1,4-CHDA Content (mol%) | Glass Transition Temp. (°C) | Formability Coefficient (Fε) | Chipping Resistance (Removed Area %) |
| BCHDA-0 | 0 | 72.8 | 0.98 | Not Reported |
| BCHDA-10 | 10 | 65.2 | 1.01 | Not Reported |
| BCHDA-20 | 20 | 58.5 | 1.03 | 0.44 |
| BCHDA-30 | 30 | 51.7 | 1.05 | Not Reported |
| Data sourced from a study on polyester/melamine coatings for automotive applications. researchgate.net The formability coefficient (Fε) indicates good formability when greater than 1. Lower values in the chipping resistance test indicate better performance. |
In textile processing, esters of lauric acid are used to modify the properties of fibers. For instance, the transesterification of cellulose (B213188) with laurate esters results in materials with significantly altered physical characteristics. nih.gov Such modifications are relevant for textile finishing, where goals often include improving the feel, performance, and durability of fabrics.
Research on cellulose laurate demonstrates that the esterification process enhances the hydrophobicity and ductility of the resulting material. nih.gov The introduction of the long laurate chains disrupts the internal hydrogen bonding of the cellulose, leading to a more flexible and less rigid structure. nih.gov This is evidenced by changes in tensile strength and water contact angle. This suggests that this compound could function as a finishing agent or softener, imparting desirable hydrophobic and mechanical properties to cellulosic textiles like cotton or viscose.
Table 2: Physical Properties of Cellulose vs. Cellulose Laurate Films
| Property | Unmodified Cellulose | Cellulose Laurate (DS 2.74) |
| Tensile Strength (MPa) | 75.3 | 25.4 |
| Elongation at Break (%) | 6.1 | 35.8 |
| Water Contact Angle (°) | 56.4 | 98.7 |
| DS (Degree of Substitution) refers to the average number of laurate groups attached to each glucose unit in the cellulose polymer. nih.gov The data highlights the plasticizing effect and increased hydrophobicity imparted by the laurate ester. |
The use of laurate esters, such as methyl laurate, is also established in textile spin finishes, where they act as lubricants. chemicalbook.com Given its chemical structure, this compound could serve a similar role, reducing friction during the production of synthetic fibers. ontosight.ai Its properties as an emollient in other industries further support its potential application as a softening agent for textiles. ontosight.aichemicalbook.com
Environmental Aspects and Sustainability of Methylcyclohexyl Laurate
Biodegradation Pathways and Mechanisms
While direct experimental studies on the biodegradation of methylcyclohexyl laurate are not extensively available in peer-reviewed literature, its degradation pathways can be inferred from the known metabolism of its constituent parts: the cyclohexyl ring and the laurate ester group. The initial and most crucial step in the microbial degradation of esters is the hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes. mdpi.com This process would break down this compound into methylcyclohexanol and lauric acid.
Following this initial hydrolysis, the two resulting compounds would undergo separate degradation pathways:
Degradation of the Cyclohexane (B81311) Ring: The microbial degradation of cyclic hydrocarbons like methylcyclohexanol typically begins with a series of oxidation steps to form a cyclic ketone. acs.org This ketone can then be further metabolized by Baeyer-Villiger monooxygenases, which insert an oxygen atom into the ring, forming a lactone (such as ε-caprolactone). nih.gov This ring-opening step is critical as it converts the cyclic structure into a linear, more easily degradable compound. nih.gov The resulting linear molecule can then be broken down further through processes like β-oxidation.
Degradation of the Fatty Acid Chain: Lauric acid, a long-chain fatty acid, is readily biodegradable. The primary mechanism for its degradation is β-oxidation, where the fatty acid chain is sequentially shortened by two carbon atoms in each cycle, producing acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production. wikipedia.org
Table 1: Inferred Biodegradation Pathway of this compound
| Step | Precursor Compound | Key Enzyme(s) | Intermediate/Final Products |
| 1. Ester Hydrolysis | This compound | Esterase | Methylcyclohexanol, Lauric Acid |
| 2a. Cyclohexane Ring Oxidation | Methylcyclohexanol | Alcohol dehydrogenase, Monooxygenase | Methylcyclohexanone |
| 2b. Ring Cleavage | Methylcyclohexanone | Baeyer-Villiger monooxygenase | Lactone derivative |
| 3. Fatty Acid Degradation | Lauric Acid | Acyl-CoA synthetase, β-oxidation enzymes | Acetyl-CoA |
Environmental Fate and Distribution Modeling in Various Compartments
The environmental fate and distribution of a chemical are governed by its physicochemical properties, such as water solubility, vapor pressure, and partitioning coefficients (e.g., log Kow). For this compound (C₁₉H₃₆O₂), its relatively large molecular weight and expected low water solubility and vapor pressure suggest it will have a low tendency to volatilize into the atmosphere and will preferentially partition to soil, sediment, and organic matter. nih.gov
The persistence of this compound in the environment will be largely determined by the rate of its biodegradation. As discussed in the previous section, the initial hydrolysis of the ester bond is the key step. The subsequent degradation of the resulting alcohol and fatty acid is expected to be relatively rapid under aerobic conditions. However, in anaerobic environments, the degradation process is likely to be significantly slower.
Table 2: Predicted Environmental Distribution of this compound Based on Physicochemical Properties
| Environmental Compartment | Predicted Tendency | Rationale |
| Air | Low | Low expected vapor pressure |
| Water | Low to Moderate | Low water solubility, will tend to adsorb to suspended solids |
| Soil and Sediment | High | High lipophilicity (high log Kow), leading to strong adsorption to organic matter |
| Biota | High | Potential for bioconcentration in aquatic organisms due to lipophilicity |
Principles of Green Chemistry Applied to this compound Production
The application of green chemistry principles to the synthesis of esters like this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of renewable feedstocks, atom-economical reactions, and the replacement of hazardous catalysts and solvents.
Atom Economy: Traditional esterification reactions often use an excess of one reactant to drive the reaction to completion, leading to waste. A highly atom-economical approach for the synthesis of cyclohexyl esters involves the direct addition of a carboxylic acid (like lauric acid) to cyclohexene (B86901). researchgate.net This method, often catalyzed by solid acid catalysts such as ion exchange resins, can achieve close to 100% atom economy as all the atoms of the reactants are incorporated into the final product. researchgate.net
Use of Biocatalysts: Enzymatic catalysis offers a green alternative to traditional chemical synthesis. Lipases, such as those from Candida antarctica (Novozym 435), are highly efficient in catalyzing esterification reactions under mild conditions (lower temperature and pressure). mdpi.comnih.gov The use of immobilized enzymes allows for easy separation from the reaction mixture and reuse, further enhancing the sustainability of the process. nih.gov
Solvent-Free Synthesis: The elimination of organic solvents is a key goal of green chemistry. Solvent-free synthesis of esters, including those with long fatty acid chains, has been successfully demonstrated. rsc.orgrsc.org These reactions are typically carried out at slightly elevated temperatures to ensure the reactants are in a liquid state, and can be facilitated by enzymatic or other catalysts. rsc.orgrsc.org This approach not only reduces solvent-related waste but can also simplify the purification process.
Table 3: Comparison of Synthesis Methods for Esters based on Green Chemistry Principles
| Synthesis Method | Catalyst | Solvent | Key Green Chemistry Advantage(s) |
| Traditional Esterification | Strong mineral acids (e.g., H₂SO₄) | Often an excess of one reactant or an organic solvent | - |
| Atom-Economical Synthesis | Solid acid catalysts (e.g., ion exchange resins) | Often solvent-free | High atom economy, catalyst reusability |
| Enzymatic Synthesis | Lipases (e.g., Novozym 435) | Can be solvent-free or in green solvents | Mild reaction conditions, high selectivity, biodegradable catalyst |
| Solvent-Free Synthesis | Various (including enzymatic) | None | Reduced waste, simplified purification |
Theoretical and Computational Chemistry Approaches
Molecular Modeling and Simulation of Methylcyclohexyl Laurate Interactions
There is currently no publicly available research that details molecular modeling and simulation studies specifically involving this compound. Such studies would theoretically be valuable for understanding its properties as a lubricant or plasticizer. For instance, simulations could model how this compound molecules interact with polymer chains or metal surfaces at an atomic scale. This could provide insights into its effectiveness in reducing friction or increasing material flexibility.
A hypothetical study could involve:
Force Field Development: Creating a specific set of parameters (a force field) that accurately describes the intramolecular and intermolecular forces of this compound.
Molecular Dynamics (MD) Simulations: Using the developed force field to simulate a system of this compound molecules over time to observe their collective behavior and interactions.
Property Prediction: Calculating macroscopic properties like viscosity, density, and diffusion coefficients from the simulation trajectories and comparing them with experimental data to validate the model.
Despite the potential utility of these methods, the scientific community has not published any such research on this compound to date.
Quantum Chemical Calculations for Reaction Mechanism Prediction and Energetics
Similarly, there is a lack of published data on quantum chemical calculations for this compound. These calculations, which are based on the principles of quantum mechanics, are used to understand the electronic structure of molecules and to predict the energetics and pathways of chemical reactions.
For this compound, quantum chemical calculations could be used to:
Predict Molecular Properties: Determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Elucidate Reaction Mechanisms: Investigate the mechanism of its synthesis, for example, the esterification of methylcyclohexanol with lauric acid. This would involve calculating the energy of reactants, products, transition states, and intermediates.
Analyze Stability and Reactivity: Assess the molecule's stability and predict its reactivity towards other chemical species.
The absence of such studies in the literature indicates that the detailed reaction mechanisms and energetic profiles for reactions involving this compound have not been a focus of academic or industrial research accessible in the public domain.
Future Directions in Methylcyclohexyl Laurate Research
Emerging Synthetic Methodologies and Process Intensification
The synthesis of esters like methylcyclohexyl laurate traditionally involves the esterification of a carboxylic acid (lauric acid) with an alcohol (methylcyclohexanol). Future research is expected to focus on more efficient and sustainable synthetic routes.
Enzymatic Synthesis: A significant area of development is the use of enzymes, particularly lipases, as catalysts. Lipase-catalyzed esterification offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. Research into the enzymatic kinetic resolution of similar esters has shown high enantioselectivity, which could be a pathway to producing specific stereoisomers of this compound with unique properties. nih.gov The development of gas-solid-liquid multiphase systems for lipase-catalyzed synthesis could also enhance production yields and improve the reusability of the enzyme catalyst. researchgate.net
Transesterification: Transesterification represents another key area for process intensification. masterorganicchemistry.com This method involves the reaction of an existing ester, such as methyl laurate, with methylcyclohexanol to produce this compound. caymanchem.com This can be achieved under either acidic or basic conditions. masterorganicchemistry.com Future work may explore the use of novel solid acid catalysts, such as ionic liquids or functionalized metal-organic frameworks (MOFs), to facilitate this reaction, offering benefits like easier catalyst recovery and reduced corrosion issues. nih.govjocpr.com The use of continuous flow reactors and reactive distillation are process intensification strategies that could significantly improve the efficiency and yield of transesterification for producing this compound. acs.org
Process Intensification Data:
| Methodology | Key Advantages | Potential Research Focus for this compound |
|---|---|---|
| Enzymatic Synthesis (Lipase-catalyzed) | High selectivity, mild conditions, environmentally friendly. | Screening for optimal lipases, immobilization techniques, use of multiphase reaction systems. |
| Transesterification | Can utilize readily available esters, versatile reaction conditions. | Development of heterogeneous catalysts (e.g., ionic liquids, MOFs), optimization of continuous flow processes. |
| Reactive Distillation | Integration of reaction and separation, increased conversion for equilibrium-limited reactions. | Design and optimization of reactive distillation columns for the cyclohexene (B86901)/acetic acid system to produce cyclohexyl esters, adaptable to lauric acid. acs.org |
Advancements in Analytical Techniques for Trace Analysis and In-Situ Studies
The ability to detect and quantify this compound at low concentrations and to monitor its formation in real-time is crucial for process optimization and quality control.
Trace Analysis: For the determination of trace levels of this compound, advancements in chromatographic techniques are paramount. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of esters. nih.gov Future research will likely focus on developing more sensitive methods, potentially utilizing techniques like micro-QuEChERS extraction for sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has proven effective for other complex organic molecules. nih.gov
In-Situ Studies: In-situ monitoring of the esterification process provides real-time data on reaction kinetics and conversion rates, which is invaluable for process control and intensification. spectroscopyonline.com Techniques such as near-infrared (NIR) spectroscopy and mid-infrared (MIR) spectrometry with attenuated total reflectance (ATR) probes can be employed for online monitoring of the reactants and products. researchgate.netnih.govrsc.org The development of robust calibration models using multivariate analysis will be essential to accurately predict the concentration of this compound during synthesis. rsc.org These in-situ methods can help in determining reaction endpoints, yields, and the influence of various parameters on the reaction's performance. researchgate.netrsc.org
Analytical Technique Comparison:
| Technique | Application | Future Research Direction for this compound |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Trace analysis, identification, and quantification. | Method development for enhanced sensitivity and resolution for cycloaliphatic esters. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity trace analysis of complex matrices. | Development of specific extraction and analysis protocols for this compound in various media. nih.gov |
| Near-Infrared (NIR) and Mid-Infrared (MIR) Spectroscopy | In-situ reaction monitoring and process control. | Creation of predictive models for real-time concentration measurement during synthesis. rsc.org |
Expansion into Niche Chemical Technologies and High-Performance Materials
The unique combination of a cyclicaliphatic group and a long alkyl chain in this compound suggests its potential for use in a variety of specialized applications beyond its current scope.
High-Performance Materials: The incorporation of cycloaliphatic structures into polymers is known to enhance thermal stability and mechanical properties. tandfonline.comresearchgate.net Research into the use of cycloaliphatic epoxy resins, for example, has shown that they can lead to materials with good weather and UV resistance, as well as favorable dielectric properties. nih.gov this compound could potentially be explored as a reactive diluent or a modifier in the synthesis of novel polymers, such as vinyl esters derived from cycloaliphatic epoxy resins. researchgate.netjournalijar.com Its ester group could also be a site for further chemical modification to create new monomers for high-performance plastics.
Niche Chemical Technologies: The physical properties of this compound, such as its high boiling point and low viscosity, make it a candidate for specialized applications. ontosight.ai There is potential for its use as a high-performance lubricant or as a plasticizer in advanced polymer formulations. ontosight.ai Furthermore, the long laurate chain suggests that it could exhibit phase-change properties, making it a candidate for investigation as an organic phase-change material (PCM) for thermal energy storage, an area where fatty acid esters are already being explored.
Potential Niche Applications:
| Application Area | Potential Role of this compound | Key Research Questions |
|---|---|---|
| High-Performance Polymers | Reactive diluent, monomer precursor, property modifier. | How does its incorporation affect the thermal, mechanical, and dielectric properties of polymers? |
| Specialty Lubricants | Base oil or additive. | What are its tribological properties under various conditions? |
| Phase-Change Materials (PCMs) | Latent heat storage medium. | What are its melting/freezing temperatures and latent heat of fusion? |
| Biodegradable Plastics | Plasticizer or comonomer. | How does it affect the biodegradability and mechanical properties of bioplastics? |
Q & A
What unresolved questions exist about this compound’s role in bio-lubricant formulations?
Q. How can computational methods predict this compound’s solvent behavior in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
